16,17-Dihydrorifamycin S
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Overview
Description
16,17-Dihydrorifamycin S is a novel ansamycin antibiotic derived from the recombinant strain C 5/42 of Nocardia mediterranei . This compound is part of the rifamycin family, which is known for its potent antibacterial properties, particularly against Gram-positive bacteria . The structure of this compound includes a macrocyclic lactam ring, which is characteristic of ansamycins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16,17-Dihydrorifamycin S is synthesized through a series of fermentation and chemical modification steps. The recombinant strain C 5/42 of Nocardia mediterranei is used to produce the initial rifamycin compounds . The fermentation process involves cultivating the strain in a suitable medium, followed by extraction and purification of the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The recombinant strain is grown in bioreactors under controlled conditions to maximize yield . The fermentation broth is then subjected to extraction and purification steps to isolate the compound . Continuous flow synthesis methods have also been explored to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 16,17-Dihydrorifamycin S undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties or to produce derivatives with different biological activities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and dehydrogenated derivatives . These derivatives often exhibit different biological activities and can be used for further research and development .
Scientific Research Applications
16,17-Dihydrorifamycin S has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a starting material for synthesizing other rifamycin derivatives . In biology, it serves as a tool for studying bacterial RNA polymerase inhibition . Additionally, it is used in industrial processes for producing rifamycin-based drugs .
Mechanism of Action
The mechanism of action of 16,17-Dihydrorifamycin S involves the inhibition of bacterial RNA synthesis . This is achieved through strong binding to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription process . The compound targets the beta subunit of the RNA polymerase, leading to the cessation of bacterial growth and replication .
Comparison with Similar Compounds
16,17-Dihydrorifamycin S is compared with other rifamycin compounds such as rifamycin B, rifamycin SV, and rifamycin W . While all these compounds share a similar core structure, this compound is unique due to its specific hydrogenation at the 16 and 17 positions . This modification imparts distinct biological properties and enhances its antibacterial activity . Other similar compounds include 16,17-dihydro-17-hydroxyrifamycin S and 16,17-dehydrorifamycin G .
Properties
CAS No. |
51874-02-3 |
---|---|
Molecular Formula |
C37H47NO12 |
Molecular Weight |
697.8 g/mol |
IUPAC Name |
methyl (9E,19E)-15,17,29-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,26,27-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,25(29)-hexaene-13-carboxylate |
InChI |
InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)35(45)38-27-30(41)22-15-18(3)33-26(25(22)31(42)32(27)43)34(44)37(7,50-33)49-14-13-23(47-8)19(4)24(36(46)48-9)20(5)29(40)21(6)28(16)39/h10-11,13-17,19-21,23-24,28-29,39-41H,12H2,1-9H3,(H,38,45)/b11-10+,14-13+ |
InChI Key |
QXWMZDGFJWIBKJ-IWCZYTNJSA-N |
Isomeric SMILES |
CC1C/C=C/C(C(C(C(C(C(C(C(/C=C/OC2(C(=O)C3=C(O2)C(=CC4=C3C(=O)C(=O)C(=C4O)NC1=O)C)C)OC)C)C(=O)OC)C)O)C)O)C |
Canonical SMILES |
CC1CC=CC(C(C(C(C(C(C(C(C=COC2(C(=O)C3=C(O2)C(=CC4=C3C(=O)C(=O)C(=C4O)NC1=O)C)C)OC)C)C(=O)OC)C)O)C)O)C |
Origin of Product |
United States |
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